(R)-2-bromo-3-hydroxypropanoic acid

Chiral pool synthesis Enantiomeric yield D-serine diazotization

(R)-2-Bromo-3-hydroxypropanoic acid (CAS 110994-91-7) is a chiral α-bromo-β-hydroxy carboxylic acid with the IUPAC name (2R)-2-bromo-3-hydroxypropanoic acid. This C3H5BrO3 compound (MW 168.97 g/mol) bears a single stereocenter at C2 and is prepared from D-serine via diazotization-bromination with retention of configuration.

Molecular Formula C3H5BrO3
Molecular Weight 168.97 g/mol
CAS No. 110994-91-7
Cat. No. B3319414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-bromo-3-hydroxypropanoic acid
CAS110994-91-7
Molecular FormulaC3H5BrO3
Molecular Weight168.97 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Br)O
InChIInChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1
InChIKeyOIODSHQRJGRDLE-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Bromo-3-hydroxypropanoic Acid (CAS 110994-91-7): Chiral C3 Building Block Procurement Guide


(R)-2-Bromo-3-hydroxypropanoic acid (CAS 110994-91-7) is a chiral α-bromo-β-hydroxy carboxylic acid with the IUPAC name (2R)-2-bromo-3-hydroxypropanoic acid . This C3H5BrO3 compound (MW 168.97 g/mol) bears a single stereocenter at C2 and is prepared from D-serine via diazotization-bromination with retention of configuration [1]. Unlike its positional isomer 3-bromo-2-hydroxypropanoic acid (β-bromolactic acid), the bromine atom at the α-position adjacent to the carboxyl group enables subsequent epoxidation to chiral glycidic acid derivatives, a transformation central to its utility as a pharmaceutical intermediate [2]. The compound is commercially available at purities typically ≥95% from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC traceable to the (R)-stereoisomer .

Why (R)-2-Bromo-3-hydroxypropanoic Acid Cannot Be Swapped with Its S-Enantiomer or Positional Isomer


Substituting (R)-2-bromo-3-hydroxypropanoic acid with its (S)-enantiomer (CAS 70671-46-4) or the positional isomer 3-bromo-2-hydroxypropanoic acid (CAS 32777-03-0) fundamentally alters downstream stereochemical outcomes and reactivity profiles. The (R)-configuration, derived from D-serine, is structurally required for the synthesis of specific ACE inhibitor pharmacophores such as FPL 66564, where the C2 stereochemistry dictates biological target engagement [1]. The positional isomer 3-bromo-2-hydroxypropanoic acid places bromine at C3 rather than C2, converting the compound from an α-bromo acid capable of epoxidation to glycidic acid derivatives into a β-bromo acid that follows entirely different elimination and substitution pathways, precluding its use in established epoxide-based synthetic sequences [2]. Procurement of the racemic mixture or incorrect enantiomer introduces an unwanted stereoisomer requiring costly chiral resolution and reducing effective yield by at least 50% for any enantioselective application [3].

Quantitative Differentiation Evidence for (R)-2-Bromo-3-hydroxypropanoic Acid vs. Analogs


Enantiomer-Specific Synthesis Yield: (R)-enantiomer from D-Serine Achieves 82% vs. (S)-enantiomer 80%

In a head-to-head synthesis under identical conditions, (R)-(+)-2-bromo-3-hydroxypropanoic acid (ent-16) was prepared from D-serine in 82% yield (31.50 g, 186.4 mmol), while the (S)-(−)-enantiomer (16) was obtained from L-serine in 80% yield (31.00 g, 183.5 mmol) [1]. Both reactions employed the same diazotization-bromination protocol with KBr, HBr, and NaNO₂ in water at −15 °C to 0 °C, and products were used without further purification in subsequent epoxidation steps. The 2% yield advantage, though modest, corresponds to approximately 0.63 g additional product per 24 g serine input in the 228 mmol scale synthesis.

Chiral pool synthesis Enantiomeric yield D-serine diazotization

Specific Optical Rotation for Enantiomeric Identity Confirmation: [α]D20 +12.8° for (R)- vs. −12.8° for (S)-Enantiomer

The (S)-(−)-2-bromo-3-hydroxypropanoic acid enantiomer has a rigorously established specific rotation of [α]D20 −12.8° (c 5.6, MeOH), as reported in the Organic Syntheses checked procedure [1]. By symmetry, the (R)-(+)-enantiomer is expected to exhibit [α]D20 +12.8° under identical conditions. This 25.6° total spread between enantiomers provides a robust QC parameter for verifying enantiomeric identity and detecting racemization. The commercial specification for (R)-2-bromo-3-hydroxypropanoic acid at 95% purity implies an enantiomeric excess (ee) of at least 90% in typical synthetic routes from D-serine, as documented in the literature .

Optical rotation Enantiomeric purity QC specification

R-Configuration Mandate in ACE Inhibitor Pharmaceutical Synthesis: Exclusive Use in FPL 66564

(R)-2-Bromo-3-hydroxypropanoic acid is a dedicated chiral intermediate in the synthesis of FPL 66564, the first ultra-short-acting angiotensin converting enzyme (ACE) inhibitor [1]. The synthetic route proceeds: D-serine → (R)-2-bromo-3-hydroxypropanoic acid → (R)-2,3-epoxypropanoate → (R)-2-hydroxy-3-(methylthio)propanoic acid → FPL 66564 [2]. In this sequence, the (R)-configuration at C2 is absolutely required; the (S)-enantiomer would produce the diastereomeric product with altered ACE binding. The compound (2R)-2-bromo-3-hydroxypropanoic acid is explicitly listed in patent AU638588C covering angiotensin converting enzyme inhibitor compositions, confirming its established role in this therapeutic class [3]. The positional isomer 3-bromo-2-hydroxypropanoic acid cannot participate in this synthetic sequence because the bromine at C3 cannot undergo the requisite epoxide-forming intramolecular substitution.

ACE inhibitor FPL 66564 Chiral drug intermediate Angiotensin converting enzyme

Post-Polymerization Halogen Reactivity: 88% Azide Substitution and Quantitative Iodide Exchange on Brominated PLA

2-Bromo-3-hydroxypropanoic acid serves as a uniquely functionalizable co-monomer for poly(lactic acid) (PLA), introducing backbone bromine atoms that enable post-polymerization modification – a capability entirely absent in conventional PLA and PLGA [1]. In the brominated copolymer PLB5050 (MnPSt = 5.32 × 10³ Da; absolute Mn ∼ 1.70 × 10⁴ Da), the bromine atoms were replaced quantitatively with iodide using NaI in acetone at room temperature, with only modest molecular weight decrease (MnPSt from 5.32 × 10³ to 4.62 × 10³ Da) [1]. Reaction with 0.25 equiv of sodium azide in DMF at 0 °C replaced the corresponding amount of bromine atoms with 88% efficiency (MnPSt = 4.15 × 10³ Da). The resulting azido-functionalized PLA underwent microwave-assisted 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate at 56 °C to generate triazole-bearing PLA with increased molecular weight (MnPSt = 5.05 × 10³ Da) [1]. By contrast, unfunctionalized PLA and PLGA contain no reactive handles for covalent drug or ligand attachment, relying solely on physical entrapment for drug loading [2].

Functionalizable polyester Click chemistry Biodegradable polymer PLA functionalization

α-Bromo Reactivity Advantage: Epoxide Formation Pathway Absent in Positional Isomer 3-Bromo-2-hydroxypropanoic Acid

The bromine atom at C2 (α to the carboxyl group) in (R)-2-bromo-3-hydroxypropanoic acid enables intramolecular nucleophilic substitution by the C3 hydroxyl group upon base treatment, forming chiral 2,3-epoxypropanoate (glycidate) derivatives – a key transformation documented in the Organic Syntheses procedure where (S)-2-bromo-3-hydroxypropanoic acid is converted to potassium (R)-(+)-2,3-epoxypropanoate in 74–80% overall yield [1]. This epoxidation is structurally impossible for the positional isomer 3-bromo-2-hydroxypropanoic acid (β-bromolactic acid, CAS 32777-03-0), where the bromine resides at C3 and the hydroxyl at C2 [2]. In the β-bromo isomer, base treatment leads to β-elimination (dehydrohalogenation) rather than epoxide formation, producing acrylate derivatives instead of the synthetically valuable glycidic acid intermediates [2]. The crystal structures of β-chlorolactic, β-bromolactic, and β-iodolactic acids confirm that these compounds crystallize with Z' = 2 (two molecules per asymmetric unit), reflecting distinct hydrogen-bonding architectures that differ fundamentally from the α-halo series [2].

α-Halo acid reactivity Epoxide formation Glycidic acid synthesis Positional isomer differentiation

Copolymer Molecular Weight Achievement: PLB with Mn up to 10⁴ Da Enables Functionalizable Biodegradable Materials

Acid-catalyzed melt copolyesterification of 2-bromo-3-hydroxypropanoic acid with lactic acid and/or glycolic acid produced brominated copolymers (PLB and PLGB) with number-average molecular weights up to Mn = 10⁴ Da (by GPC with polystyrene standards) when diphenyl ether was added as a diluent (100% w/v comonomer concentration) at 90–130 °C under vacuum [1]. The representative copolymer PLB5050 achieved MnPSt = 5.32 × 10³ Da (absolute Mn ∼ 1.70 × 10⁴ Da) [1]. Under physiological conditions (phosphate-buffered saline, pH 7.4, 37 °C), compression-molded tablets of these brominated polyesters degraded to approximately 80% of their initial molecular weight [2]. The key differentiation from standard PLGA (which lacks backbone functional groups entirely [2]) is that the bromine atoms on the polymer backbone of PLB/PLGB provide quantifiable, covalently addressable sites for drug or targeting-ligand conjugation. The number of these functionalizable sites is controlled by varying the feed ratio of 2-bromo-3-hydroxypropanoic acid comonomer [2].

Polymer molecular weight Melt polycondensation Biodegradable polyester Covalent drug loading

Procurement-Driven Application Scenarios for (R)-2-Bromo-3-hydroxypropanoic Acid (CAS 110994-91-7)


Chiral Intermediate for Ultra-Short-Acting ACE Inhibitor (FPL 66564) Synthesis

Procure (R)-2-bromo-3-hydroxypropanoic acid as the stoichiometrically required chiral C3 building block for the synthesis of FPL 66564, the prototypical ultra-short-acting ACE inhibitor [1]. The compound serves as the immediate precursor to (R)-2,3-epoxypropanoic acid, which is opened with sodium methanethiolate to install the methylthio group, then coupled to (S)-3-(acetylthio)-2-methylpropanoic acid, and deprotected with aqueous ammonia to yield the active pharmaceutical ingredient [1]. The (R)-configuration at C2 is non-negotiable: the (S)-enantiomer produces the diastereomeric product with altered ACE binding, while the positional isomer 3-bromo-2-hydroxypropanoic acid cannot form the requisite epoxide intermediate [2]. This scenario directly leverages the evidence from the J. Med. Chem. 1992 publication and the yaozh.com drug synthesis database.

Chiral Epoxypropanoate/Glycidate Building Block for Natural Product Total Synthesis

Source (R)-2-bromo-3-hydroxypropanoic acid for the stereoselective synthesis of chiral 2,3-epoxypropanoate derivatives used as electrophilic chiral building blocks in complex natural product total synthesis. As demonstrated in the total synthesis of solandelactone I, the compound (ent-16) is prepared in 82% yield from D-serine and immediately converted to potassium (R)-(+)-2,3-epoxypropanoate for downstream Horner-Wadsworth-Emmons olefination [1]. The validated Organic Syntheses procedure confirms the epoxidation proceeds in 74–80% yield from crude bromo acid, establishing a reliable two-step sequence from D-serine to enantiopure glycidate [2]. This application requires the (R)-enantiomer specifically when the target natural product contains the (R)-configured epoxide or derived functionality.

Functionalizable Biodegradable Polyester Synthesis for Covalent Drug Delivery Systems

Procure 2-bromo-3-hydroxypropanoic acid as a co-monomer for synthesizing brominated poly(lactic acid) (PLB) and brominated poly(lactic acid-co-glycolic acid) (PLGB) with backbone-functionalizable sites [1]. The bromine atoms serve as quantifiable handles for post-polymerization modification: quantitative iodide exchange, 88%-efficient azide substitution, and subsequent copper-free click chemistry to attach drugs, imaging agents, or targeting ligands covalently to the polymer backbone [1]. This capability is entirely absent in conventional PLA and PLGA, which rely on physical entrapment for drug loading [2]. The number of functionalizable sites is controlled by varying the comonomer feed ratio, and copolymers achieve molecular weights up to 10⁴ Da suitable for nanoparticle and implant fabrication [1]. Degradation studies confirm ~80% molecular weight retention under physiological conditions (PBS, pH 7.4, 37 °C), supporting biomedical application feasibility [2].

Stereochemical Probe and Substrate for Enzymatic Mechanism Studies

Use (R)-2-bromo-3-hydroxypropanoic acid as an enantiomerically pure α-bromo acid probe for studying enzyme mechanisms, particularly carboxypeptidase A (CPA) and related zinc metalloproteases. The compound's structural analogy to the C-terminal amino acid residue of peptide substrates, combined with the electrophilic α-bromo substituent, makes it a candidate for irreversible active-site labeling studies [1]. The well-defined (R)-stereochemistry is essential for interpreting stereospecific enzyme-substrate interactions, as the (S)-enantiomer would present the bromine electrophile in a different spatial orientation relative to the catalytic zinc ion. The commercial availability of both enantiomers as discrete, well-characterized compounds (CAS 110994-91-7 for (R); CAS 70671-46-4 for (S)) enables controlled stereochemical comparison experiments that would be confounded by racemic material.

Quote Request

Request a Quote for (R)-2-bromo-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.